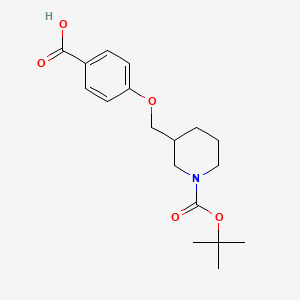

4-((1-(Tert-butoxycarbonyl)piperidin-3-yl)methoxy)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-((1-(Tert-butoxycarbonyl)piperidin-3-yl)methoxy)benzoic acid" is a chemical of interest in pharmaceutical research due to its relevance as an intermediate in the synthesis of various therapeutic agents. Although the provided data does not directly describe this exact compound, it does provide insights into similar compounds and their synthesis, which can be extrapolated to understand the compound .

Synthesis Analysis

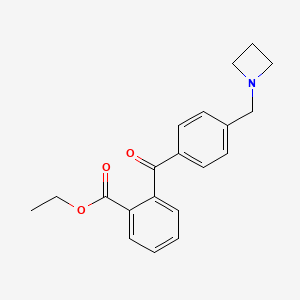

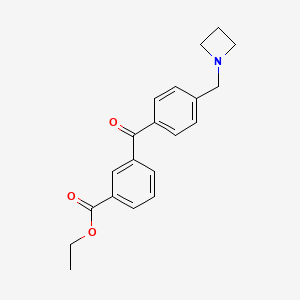

The synthesis of related compounds involves multiple steps, including protection of the piperidine moiety, reduction, and substitution reactions. For instance, the synthesis of ethyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoxy-benzoate, an intermediate of vandetanib, starts with 4-piperidinecarboxylate, which is protected by di-tert-butyl dicarbonate. It is then reduced by LiAlH4 to yield N-boc-4-hydroxymethylpiperidine, followed by a substitution reaction with methyl 4-hydroxy-3-methoxybenzoate to produce the final product with a total yield of 70.6% .

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, reveals that the piperazine ring typically adopts a chair conformation. The dihedral angles between the planar atoms of the piperazine ring and the benzene ring are approximately 30.8° and 30.6° in the two independent molecules in the crystal structure . This information can be useful in predicting the conformational preferences of the compound of interest.

Chemical Reactions Analysis

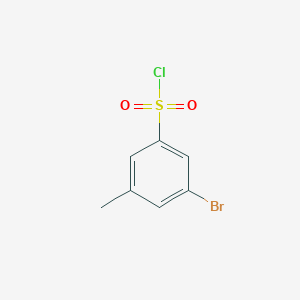

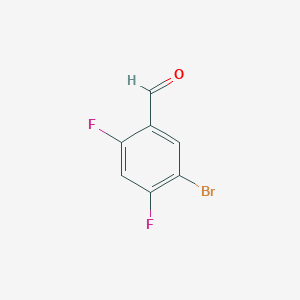

The chemical reactions involved in the synthesis of these compounds are crucial for understanding their reactivity and potential applications. For example, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, another key intermediate of Vandetanib, involves acylation, sulfonation, and substitution steps . These reactions are indicative of the types of chemical transformations that the compound "4-((1-(Tert-butoxycarbonyl)piperidin-3-yl)methoxy)benzoic acid" might undergo.

Physical and Chemical Properties Analysis

The physical properties such as melting points are often reported to confirm the identity of synthesized compounds. For instance, the melting point of the synthesized ethyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoxy-benzoate matched the literature values, confirming its structure . The chemical properties, such as reactivity and stability, can be inferred from NMR spectroscopy and mass spectrometry data, which are commonly used to confirm the structures of synthesized compounds .

Scientific Research Applications

Synthesis of Complex Molecules

Research has demonstrated the use of tert-butoxycarbonyl (Boc) protected piperidine derivatives as key intermediates in the synthesis of pharmaceutical compounds. For example, the synthesis process of a crucial intermediate of vandetanib, a cancer treatment drug, utilized a Boc-protected piperidine derivative. This process involved several steps, including protection, reduction, and substitution reactions, yielding a product used in further synthetic applications (Zhuang Wei et al., 2010).

Asymmetric Synthesis

Asymmetric synthesis of enantiomerically pure compounds is a critical area of research, especially for pharmaceutical applications. A study described the practical asymmetric synthesis of a novel D-lysine analogue, starting from readily accessible materials. This research highlights the importance of Boc-protected piperidine derivatives in creating conformationally constrained amino acids, which are valuable in medicinal chemistry (Pablo Etayo et al., 2008).

Development of Inhibitors

Boc-protected piperidine derivatives have been evaluated as potent inhibitors in biochemical pathways. For instance, novel (4-piperidinyl)-piperazine derivatives were synthesized and assessed as non-selective inhibitors for acetyl-CoA carboxylase 1/2 (ACC1/2), showcasing their potential in regulating metabolic diseases. This study highlights the role of fluorine-substituted Boc groups as acid-stable bioisosteres, contributing to the compound's inhibitory activity (Tomomichi Chonan et al., 2011).

Crystallographic Studies

Crystallographic analysis of compounds containing Boc-protected piperidine derivatives provides insights into their structural characteristics, which is essential for designing more effective drugs. A study on the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA) revealed the conformation of its molecules, contributing to the understanding of its chemical behavior (Md. Serajul Haque Faizi et al., 2016).

Organic Synthesis Methodologies

The development of methodologies for organic synthesis using Boc-protected piperidine derivatives is an ongoing area of research. These methodologies facilitate the creation of novel compounds with potential applications in various fields. For example, the synthesis of orthogonally protected amino acids for the construction of edeine analogs demonstrates the versatility of these derivatives in synthetic organic chemistry (Z. Czajgucki et al., 2003).

Safety And Hazards

properties

IUPAC Name |

4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-10-4-5-13(11-19)12-23-15-8-6-14(7-9-15)16(20)21/h6-9,13H,4-5,10-12H2,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAINLRKRAAVQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)COC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-(Tert-butoxycarbonyl)piperidin-3-yl)methoxy)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.